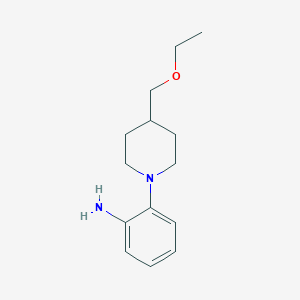
2-(4-(Éthoxymethyl)pipéridin-1-yl)aniline
Vue d'ensemble
Description
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of 2-(4-(Ethoxymethyl)piperidin-1-yl)aniline consists of a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Applications De Recherche Scientifique
Synthèse Pharmacologique
Les dérivés de la pipéridine, y compris la « 2-(4-(Éthoxymethyl)pipéridin-1-yl)aniline », sont essentiels dans la synthèse des produits pharmaceutiques. Ils sont présents dans plus de vingt classes de médicaments, jouant un rôle important dans l’industrie pharmaceutique. La structure du composé est bénéfique pour la création de médicaments en raison de sa partie pipéridine, qui est un élément commun dans les médicaments approuvés par la FDA .
Agents Anticancéreux
Des recherches indiquent que les dérivés de la pipéridine peuvent être utilisés comme agents anticancéreux. Le groupe éthoxymethyl dans le composé peut contribuer à la synthèse de nouveaux médicaments anticancéreux, offrant potentiellement de nouvelles options thérapeutiques pour le traitement .
Applications Antimicrobiennes
Les propriétés antimicrobiennes des dérivés de la pipéridine font de la « this compound » un candidat pour le développement de nouveaux agents antimicrobiens. Cela pourrait conduire à la création de nouveaux antibiotiques ou antiseptiques .
Développement Analgésique
Les dérivés de la pipéridine sont connus pour leurs propriétés analgésiques. Ce composé pourrait être utilisé dans le développement de nouveaux médicaments contre la douleur, en particulier ceux ciblant la douleur neuropathique où les structures de la pipéridine ont montré une efficacité .
Médicaments Anti-inflammatoires
Le potentiel anti-inflammatoire des dérivés de la pipéridine suggère que la « this compound » pourrait être utilisée dans la synthèse de médicaments pour traiter des affections inflammatoires telles que l’arthrite ou l’asthme .
Médicaments Antipsychotiques
Compte tenu du rôle des dérivés de la pipéridine dans le développement de médicaments antipsychotiques, ce composé pourrait contribuer à la création de nouveaux traitements pour les troubles psychiatriques, offrant potentiellement des alternatives aux médicaments antipsychotiques actuels .
Recherche Antivirale
La structure de la « this compound » pourrait être explorée pour ses applications antivirales, en particulier dans la conception de médicaments ciblant les souches virales nouvelles ou résistantes .
Traitement des Maladies Neurodégénératives
Les dérivés de la pipéridine ont été associés à une activité anti-Alzheimer. La recherche sur la « this compound » pourrait conduire à de nouvelles approches dans le traitement des maladies neurodégénératives, notamment la maladie d’Alzheimer et la maladie de Parkinson .
Safety and Hazards
The safety information for 2-(4-(Ethoxymethyl)piperidin-1-yl)aniline indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .
Mécanisme D'action
Target of Action
It is known that piperidine derivatives, which include this compound, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry .
Mode of Action
A series of 2-amino-4-(1-piperidine) pyridine derivatives, which are structurally similar to this compound, have been designed as inhibitors for anaplastic lymphoma kinase (alk) and c-ros oncogene 1 kinase (ros1) . These kinases are often implicated in the development of various cancers.
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of biological activities .
Result of Action
Piperidine derivatives are known to have a wide range of pharmacological activities .
Analyse Biochimique
Biochemical Properties
2-(4-(Ethoxymethyl)piperidin-1-yl)aniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of its catalytic activity .
Cellular Effects
The effects of 2-(4-(Ethoxymethyl)piperidin-1-yl)aniline on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling proteins such as kinases and phosphatases, thereby affecting downstream signaling cascades. Additionally, 2-(4-(Ethoxymethyl)piperidin-1-yl)aniline can alter the expression of specific genes involved in cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 2-(4-(Ethoxymethyl)piperidin-1-yl)aniline exerts its effects through various mechanisms. It can bind to specific biomolecules, such as receptors or enzymes, leading to changes in their conformation and activity. This compound may act as an enzyme inhibitor or activator, depending on the context of the interaction. Furthermore, 2-(4-(Ethoxymethyl)piperidin-1-yl)aniline can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-(Ethoxymethyl)piperidin-1-yl)aniline can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over extended periods or under specific environmental factors. Long-term exposure to 2-(4-(Ethoxymethyl)piperidin-1-yl)aniline can lead to sustained changes in cellular function, which are observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 2-(4-(Ethoxymethyl)piperidin-1-yl)aniline vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxicity or adverse effects. Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response. Toxicity studies have indicated that high doses of 2-(4-(Ethoxymethyl)piperidin-1-yl)aniline can cause damage to vital organs and disrupt normal physiological functions .
Metabolic Pathways
2-(4-(Ethoxymethyl)piperidin-1-yl)aniline is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a key role in its biotransformation. The metabolic pathways of this compound include oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites. These metabolic processes can affect the overall pharmacokinetics and pharmacodynamics of 2-(4-(Ethoxymethyl)piperidin-1-yl)aniline .
Transport and Distribution
The transport and distribution of 2-(4-(Ethoxymethyl)piperidin-1-yl)aniline within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes or passively diffuse into cells. Once inside, it may localize to specific cellular compartments or accumulate in certain tissues. The distribution pattern of 2-(4-(Ethoxymethyl)piperidin-1-yl)aniline can influence its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of 2-(4-(Ethoxymethyl)piperidin-1-yl)aniline is crucial for its activity and function. It may be directed to specific organelles or compartments within the cell through targeting signals or post-translational modifications. For instance, this compound could localize to the nucleus, mitochondria, or endoplasmic reticulum, where it exerts its effects on cellular processes. The precise localization of 2-(4-(Ethoxymethyl)piperidin-1-yl)aniline can determine its interaction with other biomolecules and its overall biological impact .
Propriétés
IUPAC Name |
2-[4-(ethoxymethyl)piperidin-1-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-2-17-11-12-7-9-16(10-8-12)14-6-4-3-5-13(14)15/h3-6,12H,2,7-11,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJTDEJVOJMCUIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCN(CC1)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


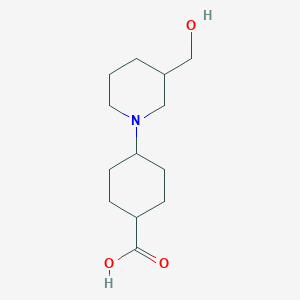
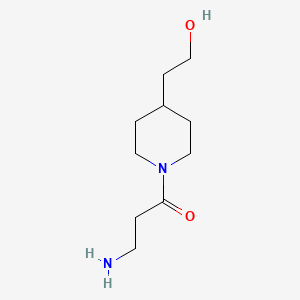

![1-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)-2-chlorobutan-1-one](/img/structure/B1476756.png)
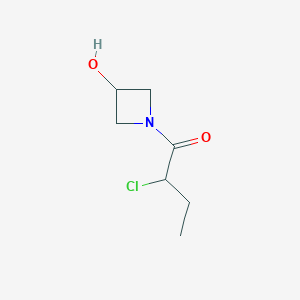
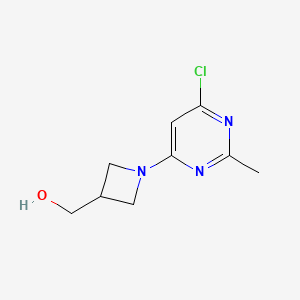



![3-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)propanoic acid](/img/structure/B1476768.png)
![6-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)nicotinic acid](/img/structure/B1476770.png)
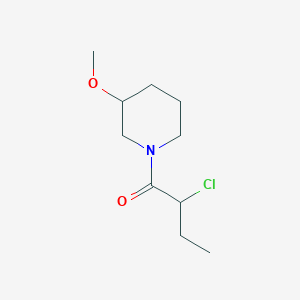

![3-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)-3-oxopropanenitrile](/img/structure/B1476775.png)
